molecular formula C22H20FN3O4S B14935829 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B14935829
M. Wt: 441.5 g/mol
InChI Key: GWDJGTUFVNPYNO-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridazinone Ring: This step involves the reaction of appropriate starting materials to form the pyridazinone ring structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized and oxidized to form the dioxidotetrahydrothiophene moiety.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.

    Substitution: Substitution reactions can occur at the aromatic rings, particularly involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Uniqueness

The unique combination of fluorine, sulfur, and nitrogen atoms in “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” may confer distinct chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H20FN3O4S/c23-19-9-5-4-8-18(19)20-10-11-21(27)25(24-20)14-22(28)26(16-6-2-1-3-7-16)17-12-13-31(29,30)15-17/h1-11,17H,12-15H2

InChI Key

GWDJGTUFVNPYNO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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